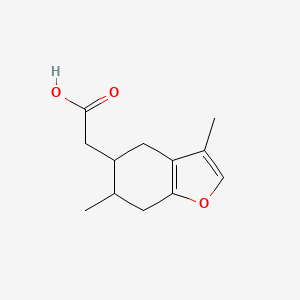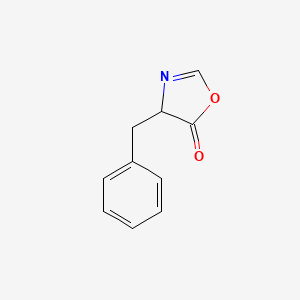
4-Benzyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse reactivity and are used as intermediates in the synthesis of various biologically active compounds. The structure of 4-Benzyloxazol-5(4H)-one consists of a five-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyloxazol-5(4H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolone ring into other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized to create complex molecules with potential biological activity.
Applications De Recherche Scientifique
4-Benzyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of amino acids, β-lactams, and other heterocyclic compounds.
Biology: The compound is studied for its potential as a building block in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Benzyloxazol-5(4H)-one involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of both oxygen and nitrogen atoms in the ring structure allows for diverse reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazol-5(4H)-one: Lacks the benzyl group, leading to different reactivity and applications.
4-Methyloxazol-5(4H)-one: Contains a methyl group instead of a benzyl group, affecting its chemical properties.
4-Phenyloxazol-5(4H)-one:
Uniqueness
4-Benzyloxazol-5(4H)-one is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other oxazolone derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Propriétés
Numéro CAS |
56390-21-7 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-benzyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
Clé InChI |
RXZMAUPDPLZWQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


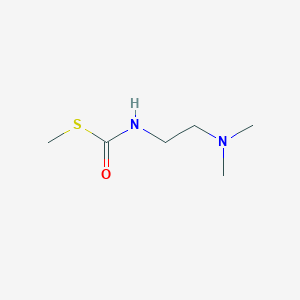
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
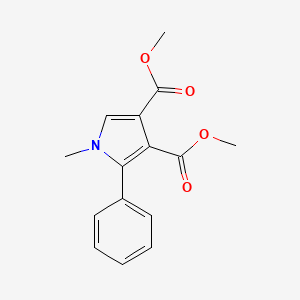
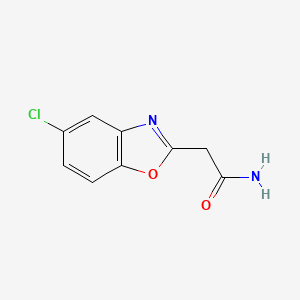
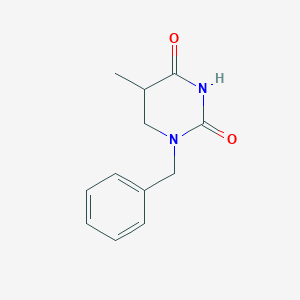
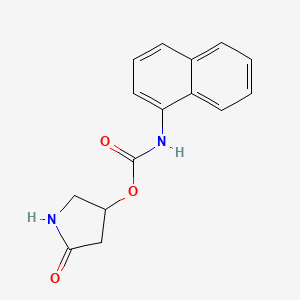
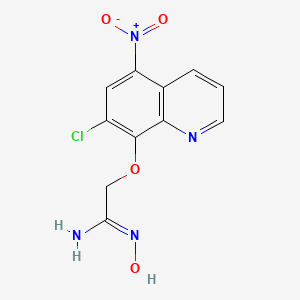
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)


![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
